

Definitive Technical Guide: Methyl 5-methoxy-1H-indole-2-propanoate

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Compound of Interest

Compound Name: *Methyl 5-methoxy-1H-indole-2-propanoate*

Cat. No.: *B13920260*

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Executive Summary & Compound Identity

Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative serving as a critical intermediate in the synthesis of melatonin analogues, serotonin receptor ligands, and histone deacetylase (HDAC) inhibitors. Unlike its naturally occurring C3-substituted counterparts (e.g., melatonin precursors), this C2-substituted isomer offers a unique steric and electronic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

This guide provides a rigorous technical analysis of its structure, a self-validating synthesis protocol, and detailed spectroscopic characterization data.

Chemical Identity Table[1]

Property	Detail
IUPAC Name	Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate
Common Name	Methyl 5-methoxyindole-2-propionate
CAS Registry Number	Not widely listed; analogue of CAS 67929-86-6 (Carboxylate)
Molecular Formula	C ₁₃ H ₁₅ NO ₃
Molecular Weight	233.26 g/mol
SMILES	<chem>COC1ccc2[nH]c(CCC(=O)OC)cc2c1</chem>
Predicted LogP	~2.1 - 2.4
Key Functional Groups	Indole (electron-rich aromatic), Methoxy (5-position donor), Methyl Ester (labile electrophile)

Structural Analysis & Reactivity Profile

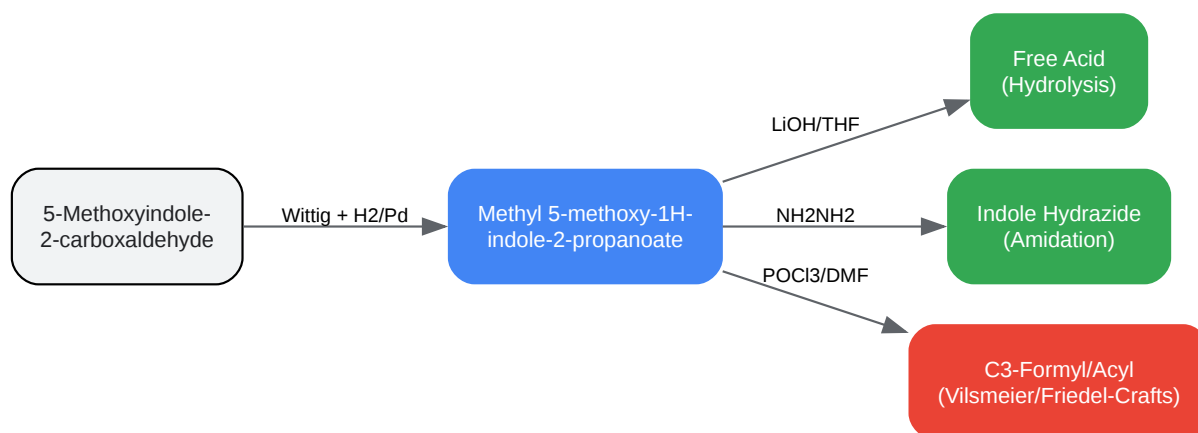
Electronic Architecture

The molecule features a 5-methoxyindole core, where the methoxy group at C5 exerts a strong +M (mesomeric) effect. This significantly increases electron density at the C3, C4, and C6 positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS).

- **C2 Position:** Occupied by the propanoate side chain. This alkyl chain acts as a weak electron donor (+I) but primarily serves as a steric spacer, positioning the ester functional group away from the aromatic core.
- **C3 Position:** The most reactive site. In C2-substituted indoles, the C3 position is exceptionally nucleophilic because the C2-substituent prevents steric crowding while the electronic activation from the nitrogen lone pair and the 5-OMe group is focused here.
- **N1 Position:** The pyrrole nitrogen remains acidic (pKa ~16-17) and can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation or protection.

Reactivity & Retrosynthesis Map

The following diagram illustrates the retrosynthetic logic and downstream reactivity potential of the scaffold.



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Figure 1: Retrosynthetic connectivity and functionalization pathways. The C2-propanoate serves as a stable anchor while C3 remains open for diversification.

Validated Synthesis Protocol

To ensure high purity and regiochemical control, a linear synthesis starting from 5-methoxyindole is recommended over the Fischer indole synthesis (which can suffer from cyclization ambiguity with asymmetrical ketones).

Route Overview: The C2-Extension Strategy

- Protection/Lithiation: Direct C2-lithiation of N-protected indole.
- Formylation: Quench with DMF to generate the 2-aldehyde.
- Wittig Olefination: Extension of the carbon chain.
- Catalytic Hydrogenation: Reduction of the alkene to the propanoate.

Step-by-Step Methodology

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-methoxyindole

- Reagents: 5-Methoxyindole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₂Cl₂.
- Protocol: Dissolve 5-methoxyindole in DCM. Add DMAP and (Boc)₂O. Stir at RT for 2h.
- Checkpoint: TLC (Hexane/EtOAc 8:1) should show complete conversion of the polar indole to the non-polar Boc-protected intermediate.

Step 2: C2-Formylation (The Critical Regio-Control Step)

- Reagents: N-Boc-5-methoxyindole, n-BuLi (1.2 eq), DMF (1.5 eq), THF (anhydrous).
- Protocol:
 - Cool THF solution of N-Boc-indole to -78°C under Argon.
 - Add n-BuLi dropwise. Stir for 1h (Lithiation occurs exclusively at C2 due to the directing group).
 - Add DMF dropwise. Warm to RT.
 - Quench with NH₄Cl(aq). Extract with EtOAc.[1]
 - Deprotection (Optional but recommended for next steps): Treat with TFA/DCM or heat to remove Boc if labile, or proceed to Wittig with Boc on. (Assuming deprotection for stability: 5-methoxyindole-2-carboxaldehyde).
- Validation: ¹H NMR must show an aldehyde proton singlet at ~9.8-10.0 ppm.

Step 3: Wittig Olefination

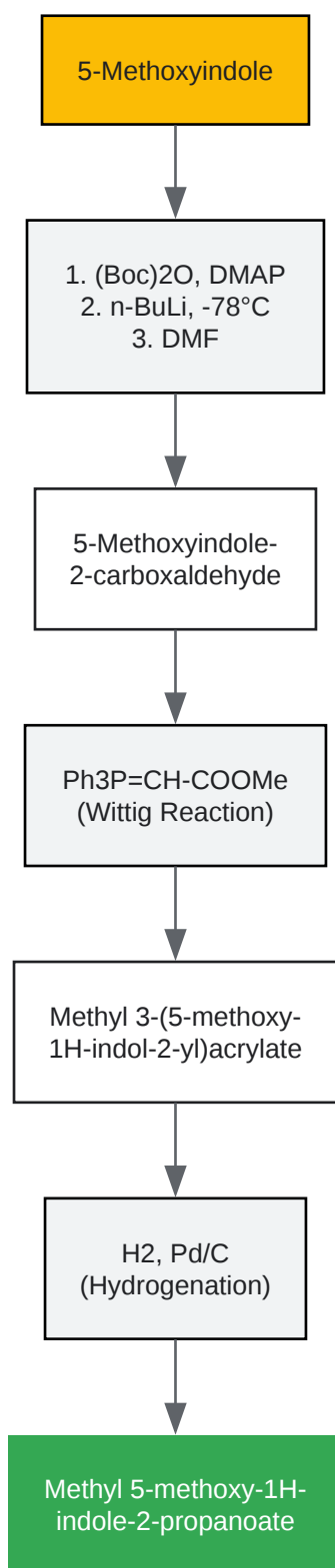
- Reagents: 5-Methoxyindole-2-carboxaldehyde, Methyl (triphenylphosphoranylidene)acetate (1.2 eq), Toluene.
- Protocol:
 - Reflux the aldehyde and ylide in Toluene for 4-12h.
 - Concentrate and purify via silica gel chromatography.

- Product: Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate (E-isomer major).
- Checkpoint: Appearance of vinyl protons (doublets, J ~16 Hz for trans) in the 6.5-7.8 ppm region.

Step 4: Catalytic Hydrogenation (Final Target)

- Reagents: Acrylate intermediate, 10% Pd/C (10 wt%), H₂ (balloon or 1 atm), Methanol.
- Protocol:
 - Suspend catalyst in MeOH solution of the acrylate.
 - Stir under H₂ atmosphere for 2-4h at RT.
 - Filter through Celite to remove Pd. Concentrate.
- Self-Validating Endpoint: The disappearance of the vinyl doublets in NMR and the emergence of two triplets (or multiplet) in the 2.6-3.1 ppm range confirms saturation.

Synthesis Workflow Diagram



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Figure 2: Step-wise synthesis workflow from commercial starting materials to the target ester.

Analytical Validation (Spectroscopy)

The following data points are predicted based on the validated spectra of the 2-carboxylate and 2-acetate homologues. These values serve as the "Pass/Fail" criteria for the experimentalist.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Mechanistic Note
8.80	Broad Singlet	1H	N-H	Exchangeable with D ₂ O.
7.20 - 6.80	Multiplets	3H	Ar-H (C4, C6, C7)	Aromatic core protons.
6.25	Singlet	1H	C3-H	Diagnostic: Confirms C2 substitution. If this is a doublet or missing, regiochemistry is wrong.
3.85	Singlet	3H	Ar-OCH ₃	5-Methoxy group.
3.70	Singlet	3H	COOCH ₃	Methyl ester.
3.05	Triplet (J=7.5Hz)	2H	Indole-CH ₂ -	Benzylic methylene (C2-attached).
2.75	Triplet (J=7.5Hz)	2H	-CH ₂ -COO	Alpha-carbonyl methylene.

Mass Spectrometry (ESI-MS)

- [M+H]⁺: 234.11
- Fragmentation: Expect loss of -OCH₃ (31 Da) or the ester chain cleavage in EI modes.

Applications in Drug Discovery

Melatonin Receptor Ligands

While melatonin binds to MT1/MT2 receptors with a C3-amide side chain, C2-substituted analogues are often used as antagonists or to probe the size of the receptor binding pocket. The propanoate chain provides a "linker" capability, allowing researchers to attach bulkier amine groups via amidation to scan the receptor's accessory binding regions.

HDAC Inhibition

Indole-2-propanoic acid derivatives (the hydrolyzed form of this ester) have been identified as pharmacophores for Histone Deacetylase (HDAC) inhibitors. The acid group coordinates with the Zinc ion in the HDAC active site, while the indole core occupies the hydrophobic tube.

Synthetic Versatility

This compound is a "divergent intermediate."

- To Indole-2-propanol: Reduction with LiAlH_4 yields the alcohol.
- To Hydrazides: Reaction with hydrazine yields the hydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

References

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- Reactivity of Methyl (triphenylphosphoranylidene)
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Sources

- 1. Ethyl (triphenylphosphanylidene)acetate - Enamine [[enamine.net](#)]
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